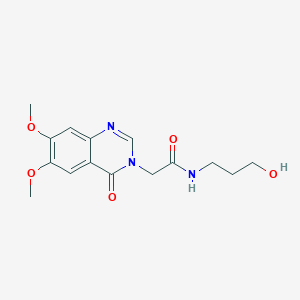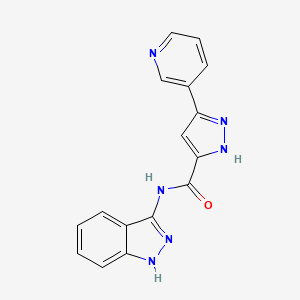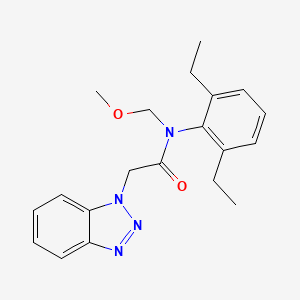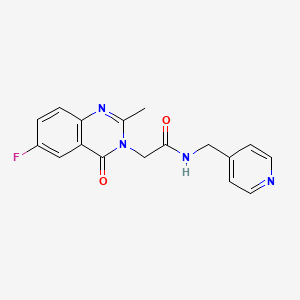![molecular formula C28H31N3O2 B10982057 N-(2-{1-[2-(naphthalen-2-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B10982057.png)
N-(2-{1-[2-(naphthalen-2-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{1-[2-(NAPHTHALEN-2-YLOXY)ETHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a naphthalene moiety, a benzodiazole ring, and a cyclohexanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[2-(NAPHTHALEN-2-YLOXY)ETHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Naphthalen-2-yloxyethyl Intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-2-yloxyethyl intermediate.
Synthesis of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving an ortho-diamine and a suitable carboxylic acid derivative.
Coupling Reaction: The naphthalen-2-yloxyethyl intermediate is then coupled with the benzodiazole ring under appropriate conditions to form the desired product.
Introduction of the Cyclohexanecarboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to ensure the desired product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[2-(NAPHTHALEN-2-YLOXY)ETHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-{1-[2-(NAPHTHALEN-2-YLOXY)ETHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways.
Mechanism of Action
The mechanism of action of N-(2-{1-[2-(NAPHTHALEN-2-YLOXY)ETHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The naphthalene and benzodiazole moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE
- 2-(Naphthalen-2-yloxy)-N-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide
Uniqueness
N-(2-{1-[2-(NAPHTHALEN-2-YLOXY)ETHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is unique due to the presence of both the naphthalene and benzodiazole rings, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H31N3O2 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[2-[1-(2-naphthalen-2-yloxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C28H31N3O2/c32-28(22-9-2-1-3-10-22)29-17-16-27-30-25-12-6-7-13-26(25)31(27)18-19-33-24-15-14-21-8-4-5-11-23(21)20-24/h4-8,11-15,20,22H,1-3,9-10,16-19H2,(H,29,32) |
InChI Key |
BVQFJGXHSDAJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(1H-indol-3-yl)ethyl]-5-[3-(morpholin-4-yl)-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B10981980.png)

![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B10981990.png)
![3-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B10981991.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10982006.png)

![2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B10982031.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one](/img/structure/B10982044.png)
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10982050.png)
![1H-indol-2-yl[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10982053.png)
![N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B10982056.png)
![6-(2-methoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one](/img/structure/B10982061.png)
